Lipophilicity (LogP) Differentiation: 5-Chloro-8-quinolinyl Azepane vs. 7-Chloro-4-quinolinyl Piperidine Regioisomer
The target compound (5-chloroquinolin-8-yl) azepane-1-carboxylate exhibits a calculated LogP of 4.19, which is 0.45 log units higher than the 7-chloro-4-quinolinyl piperidine regioisomer (ChemBridge ID 6753105, LogP 3.74) . This difference reflects both the shift of chlorine from position 7 to 5 on the quinoline ring and the expansion from piperidine (6-membered) to azepane (7-membered) ring. The increased lipophilicity predicts higher passive membrane permeability but also greater potential for nonspecific protein binding, a trade-off that must be considered when selecting screening compounds for cellular vs. biochemical assays.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.19 |
| Comparator Or Baseline | 7-chloro-4-quinolinyl 1-piperidinecarboxylate (ID 6753105): LogP = 3.74 |
| Quantified Difference | ΔLogP = +0.45 (12% increase in log scale) |
| Conditions | Computed LogP values from Hit2Lead/ChemBridge database using standardized algorithm |
Why This Matters
A LogP difference of 0.45 translates to approximately a 2.8-fold difference in octanol/water partition coefficient, directly impacting compound distribution in cellular assays and the selection of appropriate assay conditions.
